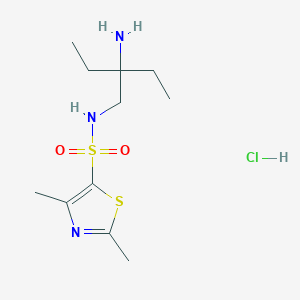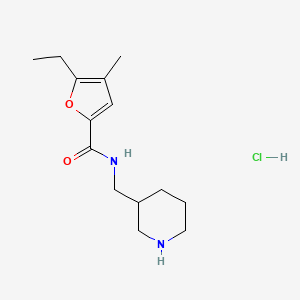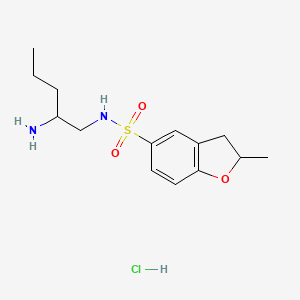
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride, also known as AEBSF, is a potent serine protease inhibitor that is widely used in scientific research. This compound has been extensively studied for its ability to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin.
Mechanism of Action
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate, thereby inhibiting its activity. This compound is highly selective for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its protease inhibitory activity, this compound has been shown to inhibit platelet aggregation, reduce inflammation, and suppress tumor growth. However, these effects are largely dependent on the specific experimental conditions and may not be applicable in all situations.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride in lab experiments is its high specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases or cellular processes. Additionally, this compound is relatively stable and easy to handle, making it a convenient compound for use in the laboratory.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its irreversible binding to the protease active site, which can make it difficult to study the kinetics of enzyme inhibition. Additionally, this compound may not be effective against all serine proteases, and its effectiveness may be influenced by factors such as pH, temperature, and substrate specificity.
Future Directions
There are many potential future directions for research on N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride. One area of interest is the development of more selective and potent serine protease inhibitors. Additionally, there is ongoing research into the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound and to optimize its use in lab experiments.
Synthesis Methods
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride can be synthesized using a variety of methods, including the reaction of 2-amino-2-ethylbutanol with 2,4-dimethylthiazole-5-sulfonyl chloride in the presence of a base. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound, this compound hydrochloride.
Scientific Research Applications
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride has a wide range of applications in scientific research, including the study of protease activity, protein purification, and enzyme inhibition. This compound is commonly used in the purification of recombinant proteins, as it can selectively inhibit proteases that may degrade the target protein. Additionally, this compound is often used in the study of blood coagulation and fibrinolysis, as it can inhibit the activity of thrombin and other coagulation factors.
properties
IUPAC Name |
N-(2-amino-2-ethylbutyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S2.ClH/c1-5-11(12,6-2)7-13-18(15,16)10-8(3)14-9(4)17-10;/h13H,5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYSQZACRDSZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C1=C(N=C(S1)C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)

![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)


![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)

![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)

![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)